
Sorafenib-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sorafenib-d4 is a deuterated form of Sorafenib, a kinase inhibitor used primarily in the treatment of various cancers, including hepatocellular carcinoma, renal cell carcinoma, and thyroid carcinoma . The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Sorafenib, as the deuterium atoms can provide more stable and traceable isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sorafenib-d4 involves the incorporation of deuterium atoms into the Sorafenib molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in Sorafenib are replaced with deuterium using deuterated solvents and catalysts . The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and deuterated reagents to ensure high yield and purity. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to confirm the incorporation of deuterium atoms.
Análisis De Reacciones Químicas
Types of Reactions: Sorafenib-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Halogen atoms in this compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Sorafenib-d4 is extensively used in scientific research, particularly in the fields of:
Chemistry: To study the reaction mechanisms and pathways of Sorafenib.
Biology: To investigate the metabolic fate and biotransformation of Sorafenib in biological systems.
Medicine: To understand the pharmacokinetics and pharmacodynamics of Sorafenib, aiding in the development of more effective cancer therapies.
Industry: Used in the development of new drug formulations and delivery systems to enhance the efficacy and reduce the side effects of Sorafenib
Mecanismo De Acción
Sorafenib-d4, like Sorafenib, inhibits multiple protein kinases involved in tumor cell proliferation and angiogenesis. It targets the Raf-MEK-ERK signaling pathway and receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR . By inhibiting these pathways, this compound effectively reduces tumor growth and metastasis. The deuterium atoms in this compound provide stability, allowing for more precise studies of these mechanisms .
Comparación Con Compuestos Similares
Regorafenib: Another multikinase inhibitor with a similar structure and mechanism of action.
Sunitinib: A kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Pazopanib: A kinase inhibitor targeting VEGFR and PDGFR, used in the treatment of renal cell carcinoma and soft tissue sarcoma.
Uniqueness of Sorafenib-d4: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and traceability in metabolic studies. This makes it a valuable tool in pharmacokinetic research, allowing for more accurate tracking of drug metabolism and distribution compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C21H16ClF3N4O3 |
|---|---|
Peso molecular |
468.8 g/mol |
Nombre IUPAC |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-2,3,5,6-tetradeuteriophenoxy]-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)/i2D,3D,5D,6D |
Clave InChI |
MLDQJTXFUGDVEO-KDWOUJHVSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)[2H])[2H])OC3=CC(=NC=C3)C(=O)NC)[2H] |
SMILES canónico |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



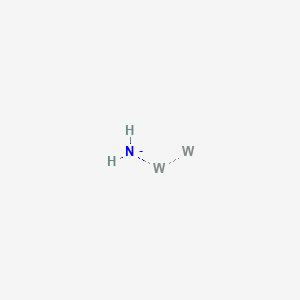

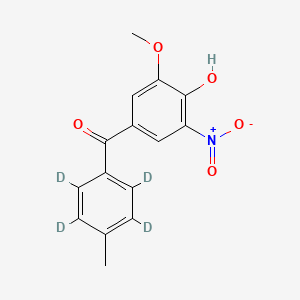
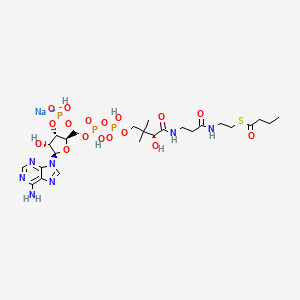
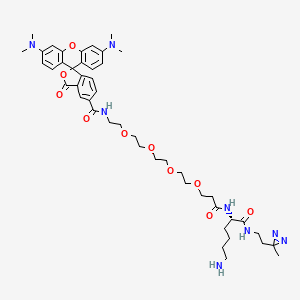
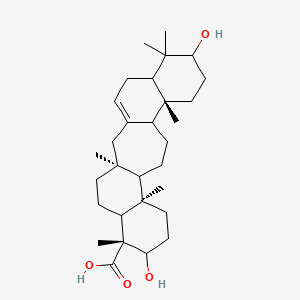
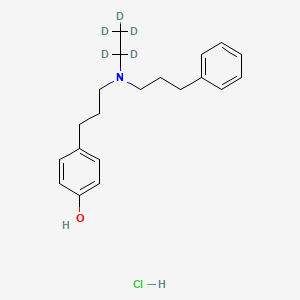

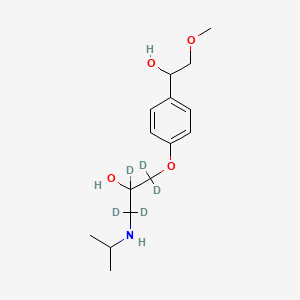
![4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12424588.png)



